molecular formula C8H5N3O3 B1194988 Calvatic acid CAS No. 54723-08-9

Calvatic acid

Cat. No.: B1194988
CAS No.: 54723-08-9
M. Wt: 191.14 g/mol
InChI Key: LDRFVNKBORCKQS-UHFFFAOYSA-N
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Description

Calvatic acid is a naturally occurring antibiotic compound isolated from the fungal genus Calvatia, particularly from species such as Calvatia craniiformis. It is characterized by the presence of both a carboxylic group and an azoxy function in its benzene ring. This compound has garnered significant interest due to its antimicrobial and cytotoxic properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Calvatic acid participates in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been shown to inhibit the activity of cytochrome P-450 enzymes in liver microsomes, which suggests its potential role in modulating metabolic processes . Additionally, this compound interacts with microtubular proteins, affecting their stability and function . These interactions highlight the compound’s ability to influence cellular processes at the molecular level.

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It has been demonstrated to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain cancer cell lines such as hepatoma and leukemia cells . The compound induces apoptosis in cancer cells by increasing the expression of caspase-8, a key enzyme in the apoptotic pathway . Furthermore, this compound affects cellular metabolism by inhibiting the growth of cultured Yoshida sarcoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cytochrome P-450 enzymes, leading to their inhibition and subsequent modulation of metabolic pathways . This compound also interacts with microtubular proteins, disrupting their function and stability . These interactions result in the inhibition of cell growth and induction of apoptosis in cancer cells, highlighting the compound’s potential as an antitumor agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease over time due to degradation . These findings underscore the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic effects, including liver damage and disruption of metabolic processes . At lower doses, the compound exhibits significant antitumor activity, reducing tumor size and increasing survival rates in mice with hepatocellular carcinoma . These results highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its interaction with cytochrome P-450 enzymes . The compound’s inhibition of these enzymes affects the metabolism of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, this compound’s interaction with microtubular proteins suggests its involvement in pathways related to cell division and growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound has been shown to localize to the cytoplasm and interact with microtubular proteins, affecting their stability and function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calvatic acid can be synthesized through various chemical reactions involving the introduction of the azoxy group into the benzene ring. One common method involves the oxidation of phenylhydroxylamine derivatives under controlled conditions to form the azoxybenzene structure. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal strains, such as those from the genus Calvatia. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques like solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: Calvatic acid undergoes several types of chemical reactions, including:

    Oxidation: The azoxy group in this compound can be further oxidized to form nitro derivatives.

    Reduction: Reduction of the azoxy group can yield amine derivatives.

    Substitution: The carboxylic group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Ester derivatives.

Scientific Research Applications

Calvatic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying azoxybenzene derivatives and their reactivity.

    Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.

    Medicine: Explored for its cytotoxic activity against various cancer cell lines, including hepatoma and leukemia cells.

    Industry: Potential use in the development of new antibiotics and antimicrobial agents

Comparison with Similar Compounds

Calvatic acid is unique due to its azoxybenzene structure, which distinguishes it from other similar compounds. Some related compounds include:

    Phenylazoxycyanide: Similar in structure but with different biological activities.

    Azoxybenzene: Lacks the carboxylic group present in this compound.

    Nitrobenzene: An oxidized derivative of azoxybenzene.

Uniqueness: this compound’s combination of a carboxylic group and an azoxy function in the benzene ring provides it with unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54723-08-9
Record name Calvatic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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